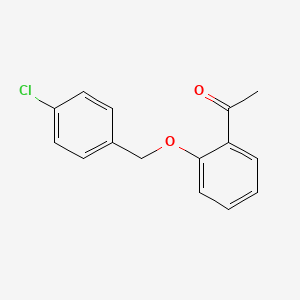

1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

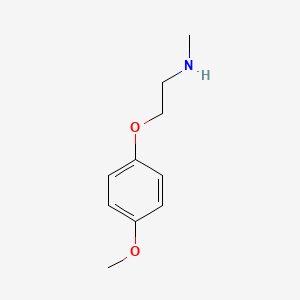

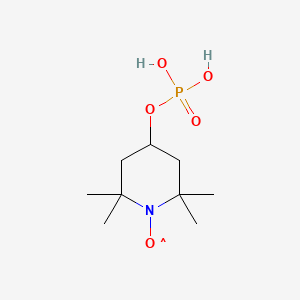

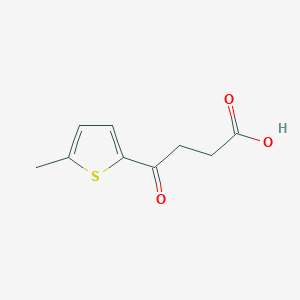

1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone is a chemical compound with the molecular formula C15H13ClO2 . It is also known by its CAS number 79615-80-8 .

Molecular Structure Analysis

The molecular structure of 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone consists of 15 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The molecular weight is 260.71 g/mol . The InChI string representation isInChI=1S/C15H13ClO2/c1-11(17)14-4-2-3-5-15(14)18-10-12-6-8-13(16)9-7-12/h2-9H,10H2,1H3 . Physical And Chemical Properties Analysis

The compound has a molecular weight of 260.71 g/mol . It has a XLogP3 value of 3.8, indicating its lipophilicity . It has no hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 4 rotatable bonds . The topological polar surface area is 26.3 Ų .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

- A study by Dave et al. (2013) detailed the synthesis of derivatives of 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone, which showed antimicrobial activity against various bacterial species, including Bacillus subtillis and Escherichia coli (Dave et al., 2013).

- Another research by Patel et al. (2011) synthesized chalcone derivatives using 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone, which also exhibited antimicrobial properties (Patel et al., 2011).

Kinetics and Mechanism Studies

- A kinetic study by Revkov et al. (2007) on the oxidation of benzyl para-chlorophenyl ketone, closely related to 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone, provided insights into the oxidation process and its products (Revkov et al., 2007).

Synthesis of Novel Derivatives

- A study by Wanjari (2020) explored the synthesis and antimicrobial activity of a compound starting from 4-chlorophenol, an ingredient in 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone, showing its relevance in the pharmaceutical industry (Wanjari, 2020).

Anti-inflammatory Activity

- Research conducted by Singh et al. (2020) investigated phenyl dimer compounds, including derivatives of 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone, for their anti-inflammatory activities (Singh et al., 2020).

Crystal Structure and Analysis

- A study by Zheng et al. (2014) focused on the crystal structure of a compound closely related to 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone, providing insights into its structural chemistry (Zheng et al., 2014).

Ultrasonic Studies

- Tangeda and Nallani (2005) conducted ultrasonic studies of binary mixtures including 1-(4-chloro-phenyl)-ethanone, which is structurally similar to 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone, to understand the nature of binary interactions (Tangeda and Nallani, 2005).

Mecanismo De Acción

The mechanism of action for 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone is not specified in the available literature.

Direcciones Futuras

Propiedades

IUPAC Name |

1-[2-[(4-chlorophenyl)methoxy]phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO2/c1-11(17)14-4-2-3-5-15(14)18-10-12-6-8-13(16)9-7-12/h2-9H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNNKBNAEBIMZBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1OCC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377218 |

Source

|

| Record name | 1-{2-[(4-Chlorophenyl)methoxy]phenyl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone | |

CAS RN |

79615-80-8 |

Source

|

| Record name | 1-{2-[(4-Chlorophenyl)methoxy]phenyl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-4-[(chloroacetyl)amino]phenyl thiocyanate](/img/structure/B1362002.png)

![2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide](/img/structure/B1362021.png)